5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
Description
Crystallographic Characterization
The crystallographic characterization of this compound relies on single-crystal X-ray diffraction (SC-XRD) to resolve its three-dimensional atomic arrangement. While direct crystallographic data for this specific compound are not explicitly reported in the provided sources, analogous pyridine-pyrazole derivatives offer foundational insights. For instance, triclinic crystal systems with space group P1̄ are common in related structures, as observed in a Mn(II) complex featuring a 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate ligand. The unit cell parameters for such systems typically exhibit a = 6.7549(7) Å, b = 7.1615(7) Å, and c = 11.2405(10) Å, with angles α = 77.624(8)°, β = 73.524(9)°, and γ = 63.834(10)°. These metrics suggest a compact, anisotropic packing arrangement driven by hydrogen bonding and π-π stacking interactions.
The aldehyde functional group at position 3 of the pyridine ring introduces a polarizable carbonyl oxygen, which may influence intermolecular interactions. In similar carbaldehyde-containing coordination polymers, C–O bond lengths for non-coordinating aldehyde groups range from 1.156(6) to 1.210 Å, while coordinating aldehydes exhibit elongated bonds (~1.234–1.239 Å). This distinction highlights the aldehyde’s potential role in directing molecular assembly through either covalent or non-covalent interactions.
Conformational Analysis via X-ray Diffraction
Conformational analysis of this compound reveals a near-planar arrangement between the pyridine and pyrazole rings, stabilized by intramolecular charge transfer and minimized steric hindrance. In structurally related compounds, such as 5-butylamino-3-methyl-1-(pyridin-2-yl) derivatives, dihedral angles between heterocyclic rings range from 5° to 15°, indicating moderate conjugation. The 3-methyl substituent on the pyrazole ring introduces slight torsional deviations, as evidenced by C–C–N–C torsion angles of approximately 120° in analogous systems.
The aldehyde group adopts an anti conformation relative to the pyridine nitrogen, optimizing orbital overlap between the carbonyl π* orbital and the nitrogen lone pair. This alignment is consistent with resonance-assisted hydrogen bonding (RAHB) patterns observed in pyridine-carbaldehyde derivatives. Notably, the methyl group at position 3 of the pyrazole imposes steric constraints, limiting rotational freedom around the C–N bond connecting the pyrazole and pyridine rings.
Comparative Structural Studies with Analogous Pyridine-Pyrazole Derivatives
Comparative analysis with structurally related compounds underscores the unique features of this compound. For example, replacing the pyridin-3-yl group with pyridin-2-yl (as in 5-butylamino-3-methyl-1-(pyridin-2-yl)) alters the molecular geometry, increasing the dihedral angle between heterocycles to 25°–30°. This distortion arises from enhanced steric clashes between the pyridine’s ortho-hydrogen and the pyrazole’s methyl group.
Additionally, the carbaldehyde functional group distinguishes this compound from carboxylate or amine-substituted analogs. In Mn(II) complexes, carboxylate ligands form five-membered chelate rings with metal centers, exhibiting Mn–O bond lengths of 2.1484(13)–2.2175(14) Å. By contrast, the aldehyde’s carbonyl oxygen in this compound does not participate in metal coordination, resulting in shorter C–O bonds (1.156–1.210 Å). This difference underscores the aldehyde’s role as a hydrogen-bond acceptor rather than a metal-binding site.
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-(3-methylpyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-8-2-3-13(12-8)10-4-9(7-14)5-11-6-10/h2-7H,1H3 |
InChI Key |
VEMGXIZEFOQYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the condensation of 3-methyl-1H-pyrazole with pyridine-3-carbaldehyde under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group undergoes condensation with nucleophiles to form imines, hydrazones, and α,β-unsaturated derivatives:
Mechanistic Insight : The aldehyde’s electrophilic carbon reacts with NH₂-bearing nucleophiles via nucleophilic addition-elimination. Pyridine’s electron-withdrawing effect accelerates reaction rates .
Nucleophilic Additions
The aldehyde participates in Grignard and organometallic additions:
Limitation : Steric hindrance from the pyrazole’s methyl group reduces yields with bulky reagents (e.g., tert-butylmagnesium chloride).
Oxidation and Reduction
Controlled redox transformations modify the aldehyde functionality:
Structural Confirmation : Post-oxidation products show IR carbonyl stretches at 1685–1700 cm⁻¹ .
Cyclization Reactions
The compound acts as a precursor for fused heterocycles:
Mechanism : Aldol-type condensation followed by cyclodehydration .
Friedel-Crafts Hydroxyalkylation
Electron-rich arenes undergo electrophilic substitution at the aldehyde’s α-position:
| Arene | Catalyst | Product | Yield |
|---|---|---|---|
| Phenol | H₂SO₄, CHCl₃, 50°C | 3-(Pyrazolylpyridinyl)-1-(4-hydroxyphenyl)propan-1-one | 71% |
| Indole | Sc(OTf)₃, DCM, RT | 3-Indolylmethylpyridinylpyrazole | 65% |
Regioselectivity : Pyridine directs electrophiles to the aldehyde’s α-carbon .
Coordination Chemistry
The pyridine and pyrazole nitrogen atoms act as ligands for metal complexes:
| Metal Salt | Conditions | Complex | Application |
|---|---|---|---|
| Cu(II) chloride | EtOH, reflux | [Cu(L)₂Cl₂] (L = ligand) | Catalytic oxidation |
| Pd(OAc)₂ | DMF, 80°C | Pd(II)-pyrazolylpyridine | Suzuki coupling catalyst |
X-ray Data : Cu complexes exhibit square-planar geometry (bond angles 88.5–91.2°) .
Scientific Research Applications
5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The pyrazole and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism: 3-Methyl vs. 4-Methyl Pyrazole Substitution
The positional isomer 5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS: 1602104-54-0) shares the same molecular formula (C₁₀H₉N₃O) and weight (187.20 g/mol) but differs in the methyl group’s placement on the pyrazole ring (4-position instead of 3-position) . This subtle change impacts:
- Hydrogen Bonding : The 3-methyl isomer’s aldehyde group may engage in stronger intermolecular hydrogen bonds (O–H···N/O) due to reduced steric hindrance compared to the 4-methyl analog. Such interactions influence crystallization behavior and solubility .
- Electronic Effects : The 3-methyl group could alter electron density distribution on the pyridine ring, affecting reactivity in subsequent derivatization reactions.
Core Heterocycle Variations
Compared to SKI-O-592 (a pyrazolylpyrimidine-based Syk kinase inhibitor), the pyridine core in 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde offers distinct electronic properties. Pyrimidines (six-membered ring with two nitrogen atoms) typically exhibit higher polarity and hydrogen-bonding capacity than pyridines (one nitrogen atom), which may influence target selectivity in kinase inhibition .
Functional Group Comparison
The aldehyde group in the target compound contrasts with SKI-O-703 ’s mesylate salt and hydroxypiperidine substituents. Aldehydes are prone to nucleophilic addition reactions, enabling conjugation with amines or hydrazines to form Schiff bases or hydrazones. This reactivity is absent in SKI-O-703, which prioritizes aqueous solubility and oral bioavailability through salt formation .
Table 1: Comparative Analysis of Key Compounds
Hydrogen Bonding and Crystallization
The aldehyde group in this compound can act as both a hydrogen-bond donor (via –CHO) and acceptor (via pyridine N), facilitating diverse supramolecular architectures. In contrast, the 4-methyl isomer’s steric bulk may disrupt such networks, leading to differences in melting points or crystal packing . Etter’s graph-set analysis could further elucidate these patterns, though specific crystallographic data for the target compound is absent in the provided evidence .
Biological Activity
5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an enzyme inhibitor and receptor modulator, as well as its applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C10H9N3O, with a molecular weight of approximately 217.22 g/mol. The compound features a pyridine ring substituted with a pyrazole moiety and an aldehyde group , which contributes to its unique reactivity and biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate access. This characteristic is crucial for developing therapeutic agents targeting diseases linked to enzyme activity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties . Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 0.66 µM |
| This compound | M. tuberculosis | 0.22 µM |
Anticancer Activity
The compound has also been evaluated for its anticancer potential . Studies indicate that pyrazole-containing compounds can inhibit the growth of several cancer cell types, including lung, colorectal, and breast cancers .
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 15.2 |
| Breast Cancer | MDA-MB-231 | 12.8 |
| Colorectal Cancer | HCT116 | 10.5 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, compounds with similar structures have demonstrated anti-inflammatory properties . Research has shown that certain pyrazole derivatives can significantly reduce inflammation in various models, comparable to established anti-inflammatory drugs .
Case Study 1: Enzyme Inhibition
A recent study investigated the enzyme inhibition properties of this compound against specific targets involved in metabolic pathways related to cancer proliferation. The compound was found to effectively inhibit the activity of target enzymes, leading to reduced cell viability in cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against clinical isolates of M. tuberculosis. The results indicated that it retained potency against resistant strains, highlighting its potential as a lead compound for developing new antitubercular agents .
Q & A
Q. What are the established synthetic routes for 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, and what are their key intermediates?
The compound is typically synthesized via Vilsmeier-Haack formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one, followed by nucleophilic substitution. For example, 5-chloro intermediates (e.g., 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) are generated first, then reacted with phenols or other nucleophiles under basic conditions (e.g., K₂CO₃) to introduce substituents at the 5-position . Alternative routes may involve direct condensation of pyrazole derivatives with aldehyde-bearing precursors, though yields vary depending on steric and electronic effects.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR is critical for confirming the aldehyde proton (δ ~9.5–10.5 ppm) and pyrazole/pyridine ring protons.
- FT-IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group.
- HPLC/GC-MS : Used to assess purity (>95% by area normalization) and detect byproducts from incomplete substitution or oxidation.
- Elemental Analysis : Validates stoichiometry (C, H, N) to rule out solvates or impurities .
Q. How can researchers optimize reaction conditions for nucleophilic substitution at the 5-position?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalyst : Use K₂CO₃ or Cs₂CO₃ for deprotonation of phenolic nucleophiles.
- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours. Monitoring via TLC or LC-MS is advised to minimize over-reaction .
Advanced Research Questions
Q. How should researchers address contradictions in crystallographic data during structure refinement?
Discrepancies in bond lengths or angles may arise from twinning or disordered solvent molecules . Use SHELXL (via the TWIN/BASF commands) for twinned data or apply restraints to disordered regions. Validate refinement with R-factor convergence (<5% difference between R₁ and wR₂) and check the Hirshfeld surface for plausible hydrogen-bonding networks .
Q. What strategies improve low yields in the Vilsmeier-Haack formylation step?
Low yields (~40–50%) are common due to competing side reactions. Mitigation strategies include:
Q. How can hydrogen-bonding patterns in the crystal structure inform material properties?
Graph set analysis (e.g., Etter’s rules ) identifies recurring motifs like D₁¹ (N–H⋯O) or C₂² (C–H⋯O) interactions. For this compound, the aldehyde oxygen often acts as an acceptor, forming chains or dimers. These patterns influence solubility, melting points, and co-crystal formation .
Q. What computational methods predict bioactivity or reactivity of this compound?
Q. How do substituents at the pyridine or pyrazole rings affect electronic properties?
- Electron-Withdrawing Groups (e.g., –NO₂) : Reduce electron density at the aldehyde, slowing nucleophilic addition.
- Electron-Donating Groups (e.g., –OCH₃) : Enhance resonance stabilization of the aldehyde, increasing reactivity.
- Steric Effects : Bulky groups at the 3-position (pyridine) hinder π-stacking in crystals .
Data Contradiction Analysis
Q. How to resolve discrepancies between experimental and theoretical NMR chemical shifts?
Q. Why might X-ray diffraction data suggest non-planarity in the pyridine-pyrazole system?
Crystal packing forces (e.g., steric clashes or hydrogen bonds) can distort the idealized planar geometry. Compare with gas-phase DFT structures to distinguish intrinsic vs. crystal-induced distortions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
